molecular formula C14H12N2O4S B5693440 METHYL 4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

METHYL 4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

Cat. No.: B5693440
M. Wt: 304.32 g/mol
InChI Key: SASQAIBLVBFEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a furan ring, a benzoate group, and a carbothioyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves the reaction of methyl 4-aminobenzoate with 2-furylcarbonyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbothioyl group can be reduced to form corresponding thiol derivatives.

    Substitution: The amino and carbothioyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoates and furan derivatives.

Scientific Research Applications

METHYL 4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan ring and carbothioyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[(2-FLUOROBENZOYL)AMINO]BENZOATE
  • METHYL 4-[(PHENOXYCARBONYL)AMINO]BENZOATE
  • 4-((3-METHYL-2-FUROYL)AMINO)CARBOTHIOYL)AMINO)BENZOIC ACID

Uniqueness

METHYL 4-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to the presence of the furan ring and carbothioyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-(furan-2-carbonylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-19-13(18)9-4-6-10(7-5-9)15-14(21)16-12(17)11-3-2-8-20-11/h2-8H,1H3,(H2,15,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASQAIBLVBFEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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